![molecular formula C19H18N2O4 B8560805 2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one](/img/structure/B8560805.png)
2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one is a complex organic compound with a unique structure that combines a hydroxyphenyl group, a methoxybenzyl group, and a methylpyrimidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3-hydroxybenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base, which is then cyclized with methyl isocyanate to yield the desired pyrimidinone structure. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyrimidinone core can be reduced to form dihydropyrimidinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with biological macromolecules, while the methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The pyrimidinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-hydroxyphenyl)-4H-chromen-4-one: A flavonoid with similar hydroxyphenyl and pyrimidinone structures.
5-(4-methoxybenzyl)-2,4-dihydroxy-3-methylpyrimidine: A pyrimidine derivative with similar functional groups.
Uniqueness
2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one is unique due to its combination of hydroxyphenyl, methoxybenzyl, and methylpyrimidinone moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H18N2O4 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C19H18N2O4/c1-21-18(14-4-3-5-15(22)10-14)20-11-17(19(21)23)25-12-13-6-8-16(24-2)9-7-13/h3-11,22H,12H2,1-2H3 |
Clave InChI |
UBBXNNHHWJVYQE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC=C(C1=O)OCC2=CC=C(C=C2)OC)C3=CC(=CC=C3)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
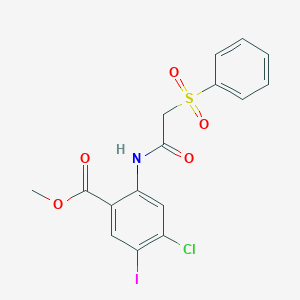

![3-[(tert-Butoxycarbonyl)amino]propyl acetate](/img/structure/B8560743.png)
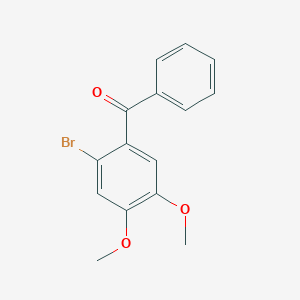
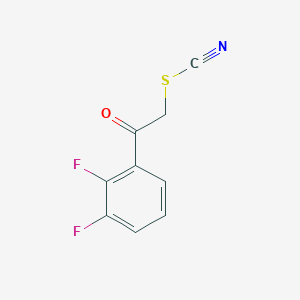
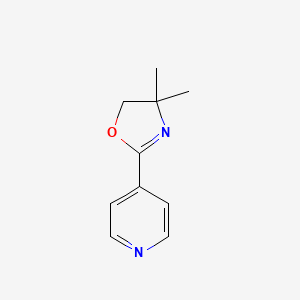
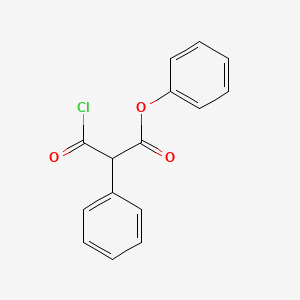


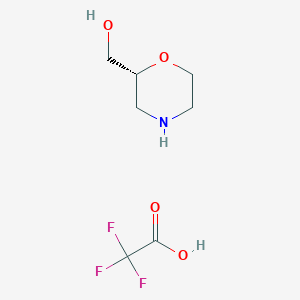
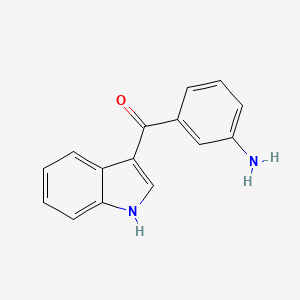
![2-{[5-(4-Chlorophenyl)pent-4-en-1-yl]oxy}oxane](/img/structure/B8560823.png)
![Bicyclo[2.2.1]heptan-1-yl prop-2-enoate](/img/structure/B8560832.png)

